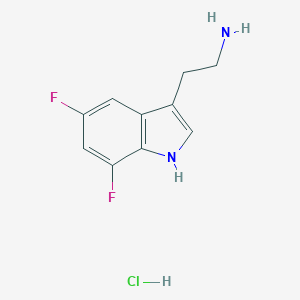

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C10H11ClF2N2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

5,7-Difluorotryptamine HCl, also known as 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride, is a potent agonist of GPRC5A . GPRC5A is a member of the G protein-coupled receptor family, which plays a crucial role in various physiological processes and diseases, including cancer .

Mode of Action

It is known to induce gprc5a-mediated β-arrestin recruitment . β-arrestin is a protein that regulates G protein-coupled receptor signaling and can influence cell proliferation, survival, and migration .

Biochemical Pathways

This could include various signaling pathways involved in cellular processes such as cell proliferation, survival, and migration .

Result of Action

Given its role as a gprc5a agonist, it may influence cellular processes such as cell proliferation, survival, and migration .

Activité Biologique

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride is a compound with significant potential in various biological applications, primarily due to its structural characteristics and the presence of fluorine atoms. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C10H11ClF2N2

- Molecular Weight : Approximately 232.659 g/mol

- Structural Features : The compound contains a difluorinated indole moiety attached to an ethylamine group, which enhances its metabolic stability and bioactivity due to the electron-withdrawing properties of fluorine.

The biological activity of this compound is thought to be related to its interaction with serotonin receptors, similar to other indole derivatives. Its mechanism of action is not fully elucidated but may involve modulation of serotonin signaling pathways, which are crucial in mood regulation and other physiological processes.

Antidepressant Potential

Compounds with indole structures are often explored for their antidepressant effects. The structural similarity of this compound to tryptamine suggests it may exhibit similar pharmacological properties, potentially acting as a serotonin receptor agonist or modulator.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. Studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. The specific binding affinity and interactions with cancer-related targets are areas requiring further investigation. Preliminary data suggest that this compound could enhance the efficacy of existing anticancer therapies by improving receptor binding affinity and metabolic stability.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their structural features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(5-Chloro-1H-indol-3-YL)-ethylamine hydrochloride | C10H12ClN2 | Contains chlorine instead of fluorine |

| 3-(5,7-Difluoro-1H-indol-3-YL)-propanal | C11H9F2NO | Different functional group (propanal) |

| 5-Fluoroindole | C8H6FN | Simpler structure; lacks ethylamine component |

This comparison highlights the unique features of this compound that may contribute to its enhanced pharmacological properties compared to structurally similar compounds.

Study on Anticancer Activity

A study investigating the anticancer properties of various indole derivatives found that compounds with similar structural motifs demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds ranged from sub-micromolar to low micromolar concentrations, indicating a strong potential for therapeutic application .

Antidepressant Activity Assessment

In another study focusing on the antidepressant effects of indole derivatives, researchers noted that certain compounds exhibited significant activity in animal models of depression. The findings suggested that these compounds could modulate neurotransmitter levels effectively, leading to improved mood outcomes.

Propriétés

IUPAC Name |

2-(5,7-difluoro-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCXIRODMNCMJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595699 |

Source

|

| Record name | 2-(5,7-Difluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-14-0 |

Source

|

| Record name | 2-(5,7-Difluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.